![molecular formula C12H7ClF6N4 B12512593 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine](/img/structure/B12512593.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine is a complex organic compound characterized by the presence of pyridine and pyrimidine rings, each substituted with trifluoromethyl and chloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid through a series of halogenation and trifluoromethylation reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from 2,4,6-trichloropyrimidine, which undergoes nucleophilic substitution reactions to introduce the desired substituents.
Coupling Reaction: The final step involves coupling the pyridine and pyrimidine rings through a nucleophilic aromatic substitution reaction, followed by methylation to introduce the N-methyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro groups, converting them to corresponding amines.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine or iodine.
Major Products:
Oxidation: N-oxides of the pyridine and pyrimidine rings.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or block receptor signaling, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with similar substituents but lacks the pyrimidine ring.
6-chloro-2-(trifluoromethyl)pyrimidine: Contains the pyrimidine ring with similar substituents but lacks the pyridine ring.
Uniqueness: 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine is unique due to the combination of both pyridine and pyrimidine rings, each with trifluoromethyl and chloro groups. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H7ClF6N4 |
|---|---|
Peso molecular |
356.65 g/mol |
Nombre IUPAC |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H7ClF6N4/c1-20-8-3-7(12(17,18)19)22-10(23-8)9-6(13)2-5(4-21-9)11(14,15)16/h2-4H,1H3,(H,20,22,23) |
Clave InChI |
VAWYGIWQYXYQRP-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC(=C1)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



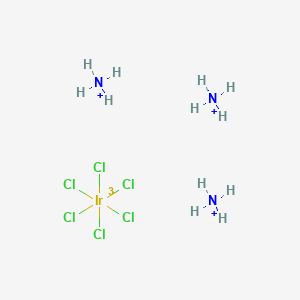
![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B12512525.png)
![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)
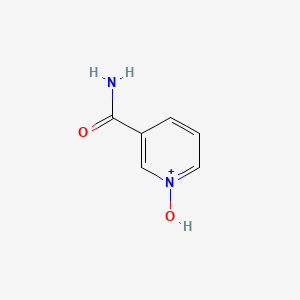
![Dodecyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B12512546.png)
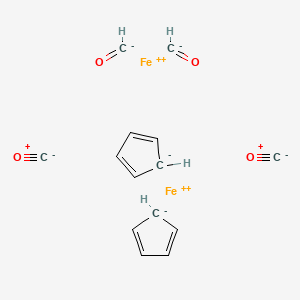
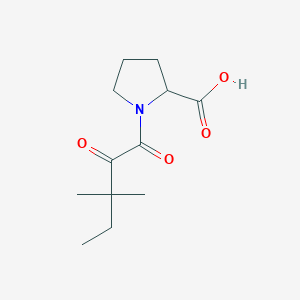
![4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride](/img/structure/B12512557.png)
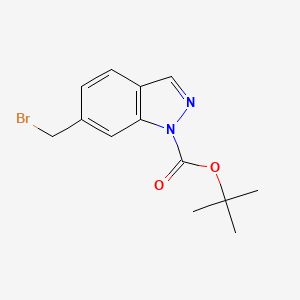
![3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione](/img/structure/B12512569.png)
![Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate](/img/structure/B12512573.png)


